molecular formula C16H25N3O4 B14140838 N-Decyl-2,4-dinitroaniline CAS No. 2044-89-5

N-Decyl-2,4-dinitroaniline

Cat. No.: B14140838
CAS No.: 2044-89-5
M. Wt: 323.39 g/mol
InChI Key: XNYPFANNYABBEV-UHFFFAOYSA-N
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Description

N-Decyl-2,4-dinitroaniline is a nitroaromatic compound featuring a decyl (C₁₀H₂₁) alkyl chain attached to the amino group of a 2,4-dinitroaniline backbone. This structure combines strong electron-withdrawing nitro groups with a long hydrophobic alkyl chain, resulting in unique physicochemical properties. The compound is primarily utilized in materials science, particularly in the functionalization of carbon nanotubes (CNTs) for applications in nanoelectronics, biosensors, and energetic systems . Its extended alkyl chain enhances solubility in organic solvents and influences molecular packing in crystalline phases, distinguishing it from shorter-chain analogues .

Properties

CAS No.

2044-89-5

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

N-decyl-2,4-dinitroaniline

InChI

InChI=1S/C16H25N3O4/c1-2-3-4-5-6-7-8-9-12-17-15-11-10-14(18(20)21)13-16(15)19(22)23/h10-11,13,17H,2-9,12H2,1H3

InChI Key

XNYPFANNYABBEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-2,4-dinitroaniline can be synthesized through the nitration of N-decylaniline. The process typically involves the use of nitric acid as the nitrating agent. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or explosion .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow microreactor systems. These systems allow for better control of reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Decyl-2,4-dinitroaniline has several applications in scientific research:

Mechanism of Action

N-Decyl-2,4-dinitroaniline exerts its effects primarily through the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule dynamics affects cell division and growth, making it effective as a herbicide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Decyl-2,4-dinitroaniline with structurally related nitroaniline derivatives, focusing on molecular geometry, electronic properties, reactivity, and applications.

Structural and Geometric Comparisons

Compound Substituents Key Structural Features References
This compound Decyl (C₁₀H₂₁) at N; -NO₂ at 2,4 Bulky alkyl chain induces steric hindrance, reducing crystallinity. Planar nitroaromatic core enables π-π stacking.
N-Methyl-2,4-dinitroaniline Methyl (CH₃) at N; -NO₂ at 2,4 Shorter chain increases crystallinity. Higher melting point (197.15 g/mol) vs. decyl analogue.
6-Chloro-2,4-dinitroaniline (CDA) -Cl at 6; -NO₂ at 2,4 Electronegative Cl enhances intermolecular interactions (e.g., C-H···O). Forms co-crystals with vanillin isomers.
N-(n-Decyl)-4-nitroaniline Decyl at N; -NO₂ at 4 Single nitro group reduces electron-withdrawing effects. Hydrogen bonding (N-H⋯O) stabilizes layered crystal packing.

Electronic and Acid-Base Properties

  • Acidity :

    • This compound is less acidic (estimated pKa ~9–10) compared to trinitro derivatives (e.g., N-methoxy-2,4,6-trinitroaniline, pKa 5.2) due to fewer nitro groups. The decyl chain’s electron-donating effect slightly raises pKa relative to N-methoxy-2,4-dinitroaniline (pKa 9.2) .
    • 6-Chloro-2,4-dinitroaniline exhibits stronger acidity due to the electron-withdrawing Cl substituent .

Key Research Findings

  • Synthetic Yields : Alkyl-2,4-dinitroanilines with branched chains (e.g., N-octyl, N-benzyl) show moderate to high synthetic yields (55–83%), suggesting efficient routes for this compound synthesis .
  • Dielectric Properties : 3,4-Dimethoxybenzaldehyde-2,4-dinitroaniline exhibits low dielectric loss (~0.01 at 1 kHz), indicating utility in capacitor applications .

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